2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde
Overview
Description
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C11H6F2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with a pyrimidine derivative under controlled conditions. One common method includes the use of a Vilsmeier-Haack reaction, where the aniline derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,5-Difluorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is utilized in several scientific research areas due to its unique structure and properties:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Drug Development: Its derivatives are investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It acts as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to modulation of the target’s activity, which can result in therapeutic effects or provide insights into biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluorophenyl)pyrimidine-4-carbaldehyde
- 2-(3,5-Difluorophenyl)pyridine-5-carbaldehyde
- 2-(3,5-Difluorophenyl)quinoline-5-carbaldehyde
Uniqueness
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group on the pyrimidine ring. This configuration provides distinct electronic properties and reactivity compared to other similar compounds, making it particularly valuable in the synthesis of specialized pharmaceuticals and materials .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)pyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O/c12-9-1-8(2-10(13)3-9)11-14-4-7(6-16)5-15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQZIIZARGBMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662741 | |
Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960198-48-5 | |
Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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